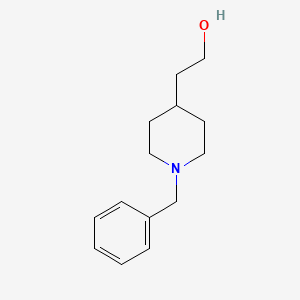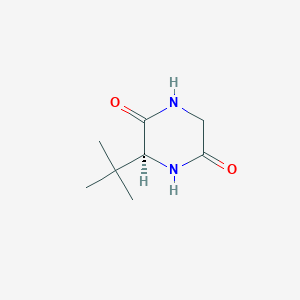
2-Ethoxycyclohexanon
Übersicht
Beschreibung
2-Ethoxycyclohexanone is a clear colorless to slightly yellow liquid .
Molecular Structure Analysis
The molecular formula of 2-Ethoxycyclohexanone is C8H14O2 . It has a linear formula of C2H5OC6H9(=O) . The molecular weight is 142.20 .Physical And Chemical Properties Analysis
2-Ethoxycyclohexanone has a refractive index n20/D of 1.451 (lit.) . Its boiling point is 85 °C at 15 mmHg (lit.) . The density of 2-Ethoxycyclohexanone is 1.002 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Chemische Bildung
Aufgrund seiner einfachen Struktur und Reaktivität ist 2-Ethoxycyclohexanon eine hervorragende Verbindung für Bildungszwecke. Es kann in Lehrlaboren verwendet werden, um verschiedene organische Reaktionen und Techniken zu demonstrieren und den Studierenden praktische Erfahrungen in der organischen Chemie zu vermitteln.
Jede dieser Anwendungen nutzt die einzigartigen chemischen Eigenschaften von This compound, wie z. B. sein Molekulargewicht, Siedepunkt und Reaktivität, um unterschiedliche Zwecke in verschiedenen Bereichen der wissenschaftlichen Forschung zu erfüllen .
Safety and Hazards
2-Ethoxycyclohexanone is classified as a Category 3 flammable liquid . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed and personnel should be evacuated to safe areas .
Eigenschaften
IUPAC Name |
2-ethoxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-10-8-6-4-3-5-7(8)9/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPWDGRYHFQTRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369854 | |
| Record name | 2-Ethoxycyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33371-97-0 | |
| Record name | 2-Ethoxycyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethoxycyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The abstract of the first paper mentions the formation of an epoxide intermediate during the silver perchlorate-catalyzed solvolysis of 2-chlorocyclohexanone-1-14C. What experimental evidence supports this proposed mechanism?
A1: The researchers used a 14C label at the 1-position of 2-chlorocyclohexanone. After the reaction, they found the 14C label distributed between both the carbonyl carbon and the α-carbon (the carbon attached to the ethoxy group) of the 2-ethoxycyclohexanone product []. This distribution pattern suggests that the reaction proceeds through two pathways. One pathway involves direct substitution of the chlorine atom by the ethoxy group. The other pathway, responsible for 14C ending up in the α-carbon, suggests the formation of an epoxide intermediate where the ethanol attacks the carbonyl carbon first, followed by rearrangement.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1333406.png)





![[5-(2-Pyridinyl)-2-thienyl]methylamine](/img/structure/B1333415.png)




